Gnetucleistol D

Description

Contextualization of Stilbenoids as Natural Products

Stilbenoids represent a significant class of polyphenolic compounds found throughout the plant kingdom. nih.gov Characterized by a C6-C2-C6 carbon skeleton, these molecules are synthesized by plants as a defense mechanism against pathogens and other stressors. nih.govnih.gov The most well-known stilbenoid, resveratrol (B1683913), has been the subject of extensive research for its potential health benefits. cymitquimica.com Stilbenoids can exist as monomers or form more complex structures known as oligostilbenoids. nih.gov Their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties, have made them a focal point in the search for new therapeutic agents from natural sources. nih.govtargetmol.com

The Genus Gnetum as a Prolific Source of Bioactive Compounds

The genus Gnetum, belonging to the family Gnetaceae, comprises a group of plants distributed in tropical regions. uitm.edu.myresearchgate.net Various species within this genus have been traditionally used in folk medicine and as food sources. uitm.edu.mybusinesslife.com Phytochemical investigations have revealed that Gnetum species are a rich reservoir of bioactive compounds, particularly stilbenoids. chemfaces.com These plants are known to produce a remarkable variety of stilbenoid structures, from simple monomers to complex oligomers. researchgate.net The presence of these compounds underscores the importance of the Gnetum genus as a valuable resource for natural product discovery. uitm.edu.my

Significance of Gnetucleistol D within Stilbenoid Chemistry and Biological Research

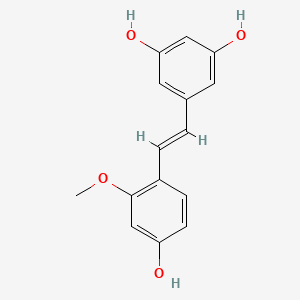

This compound was first isolated from the lianas of Gnetum cleistostachyum. wikipedia.orgresearchgate.net Its chemical structure was identified as 5-[(E)-2-(4-Hydroxy-2-methoxyphenyl)ethen-1-yl]benzene-1,3-diol, also known as 2-methoxyoxyresveratrol. wikipedia.org The discovery of this compound has added to the growing list of unique stilbenoids identified from the Gnetum genus. While research specifically focused on this compound is still in its early stages, its structural relation to resveratrol and its presence in a medicinally relevant plant genus suggest its potential for biological activity. nih.gov It has also been identified in other Gnetum species, such as Gnetum microcarpum. researchgate.netmdpi.com

Structure

3D Structure

Properties

CAS No. |

629643-26-1 |

|---|---|

Molecular Formula |

C15H14O4 |

Molecular Weight |

258.27 g/mol |

IUPAC Name |

5-[2-(4-hydroxy-2-methoxyphenyl)ethenyl]benzene-1,3-diol |

InChI |

InChI=1S/C15H14O4/c1-19-15-9-12(16)5-4-11(15)3-2-10-6-13(17)8-14(18)7-10/h2-9,16-18H,1H3 |

InChI Key |

CFQSTARVCGBYNJ-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1)O)C=CC2=CC(=CC(=C2)O)O |

Isomeric SMILES |

COC1=C(C=CC(=C1)O)/C=C/C2=CC(=CC(=C2)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)O)C=CC2=CC(=CC(=C2)O)O |

Origin of Product |

United States |

Natural Occurrence and Isolation of Gnetucleistol D

Identification of Gnetucleistol D in Gnetum Species

This compound has been successfully isolated and identified from the lianas of at least three distinct Gnetum species. The structural elucidation of this compound from these natural sources was primarily accomplished through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.netanalis.com.myresearchgate.net

Research on the chemical constituents of Gnetum cuspidatum Blume, a plant found throughout Southeast Asia, has led to the successful isolation of this compound. analis.com.myanalis.com.my In these studies, this compound was isolated alongside other known stilbenoids from the methanol (B129727) extract of the plant's lianas. analis.com.myresearchgate.net The identification was confirmed by comparing its spectroscopic data (¹H-NMR and ¹³C-NMR) with previously reported values. analis.com.my

Table 1: Stilbenoids Co-isolated with this compound from Gnetum cuspidatum

| Compound Name | Compound Type |

|---|---|

| Resveratrol (B1683913) | Stilbenoid |

| Gnetucleistol C | Stilbenoid |

| Gnemonol M | Stilbenoid |

Source: analis.com.myanalis.com.my

This compound was first reported from Gnetum cleistostachyum C.Y. Cheng. researchgate.netwikipedia.org In the initial study, it was isolated as a new stilbene (B7821643), chemically identified as 2-methoxyoxyresveratrol. researchgate.netresearchgate.net Its structure was determined using comprehensive spectral analysis, including UV, IR, EI-MS, ¹H NMR, and ¹³C NMR. researchgate.net This species, which grows in the southern part of China's Yunnan province, has been shown to be a rich source of various stilbene derivatives. researchgate.netwikipedia.org

Table 2: Compounds Co-isolated with this compound from Gnetum cleistostachyum

| Compound Name | Compound Type |

|---|---|

| Gnetucleistol E | Stilbene |

| Rhapontigenin | Stilbene |

| Isorhapontigenin | Stilbene |

| 4-methoxyresveratrol | Stilbene |

| Pinosylvin | Stilbene |

Source: researchgate.net

Phytochemical investigations of the lianas of Gnetum microcarpum have also identified this compound as one of its constituents. researchgate.netnih.govbenthamopenarchives.com In a study of an acetone (B3395972) extract of this Malaysian plant, this compound was isolated along with a new stilbene, malaysianol E, and several other known stilbenoids. researchgate.netresearchgate.net The presence of this compound in G. microcarpum is considered chemotaxonomically significant, suggesting a close relationship with G. cleistostachyum. researchgate.net

Table 3: Stilbenoids Co-isolated with this compound from Gnetum microcarpum

| Compound Name | Compound Type |

|---|---|

| Malaysianol E | Stilbene |

| Gnetol | Stilbenoid |

| Gnetucleistol C | Stilbenoid |

| Resveratrol | Stilbenoid |

| ε-viniferin | Stilbenoid |

Source: researchgate.netnih.govresearchgate.net

Gnetum cleistostachyum

Methodologies for Extraction from Plant Matrices

The isolation of this compound from Gnetum species involves a multi-step process that begins with the extraction of chemical constituents from the dried plant material, followed by systematic fractionation and purification to yield the pure compound.

The initial step in isolating this compound involves extracting the compounds from the ground plant material using an appropriate solvent. This process, known as solid-liquid extraction, utilizes the solvent to dissolve the target compounds.

For the lianas of Gnetum cuspidatum, the air-dried and ground plant material was macerated in methanol. analis.com.myanalis.com.my The resulting solution was then filtered and concentrated under reduced pressure to yield a crude methanol extract. analis.com.my

In the case of Gnetum microcarpum, the dried and ground lianas were extracted with acetone. researchgate.netbenthamopenarchives.com The filtrate was concentrated to obtain the crude acetone extract. researchgate.net Similarly, studies on Gnetum gnemon have utilized ethanol (B145695) for percolation. ieeesem.com These methods are chosen to efficiently extract a broad range of stilbenoids from the plant matrix. google.com

Following the initial solvent extraction, the crude extract, which contains a complex mixture of compounds, undergoes several stages of chromatographic separation to isolate this compound. moravek.com

Vacuum Liquid Chromatography (VLC): The crude extract is often first subjected to Vacuum Liquid Chromatography (VLC) for initial fractionation. analis.com.myresearchgate.net This technique uses a gradient of solvents with increasing polarity, such as mixtures of n-hexane and ethyl acetate (B1210297), followed by ethyl acetate and methanol, to separate the extract into several major fractions based on the polarity of the constituents. analis.com.mymdpi.com

Column and Radial Chromatography: The fractions containing the target compound are then subjected to further purification using techniques like column chromatography and repetitive radial chromatography. analis.com.myresearchgate.netmdpi.com These methods utilize a stationary phase, often silica (B1680970) gel, and a mobile phase (eluent) to separate compounds with high resolution. ieeesem.com For instance, a fraction from G. cuspidatum was purified using radial chromatography with a solvent system of chloroform (B151607) and methanol (8.5:1.5) to yield pure this compound. analis.com.my

Preparative Thin-Layer Chromatography (pTLC): In some isolation schemes, preparative thin-layer chromatography is used as a final purification step for the fractions obtained from column chromatography to yield the pure compound. analis.com.my

The progress of separation throughout the chromatographic process is monitored by Thin-Layer Chromatography (TLC), where fractions with similar profiles are combined for further processing. ieeesem.com

Chromatographic Fractionation and Purification Strategies

Vacuum Liquid Chromatography Applications

Vacuum Liquid Chromatography (VLC) is a crucial step in the initial fractionation of the crude plant extract. This technique allows for a coarse separation of the compounds based on their polarity. The crude extract is adsorbed onto a stationary phase, typically silica gel, and eluted with a series of solvents or solvent mixtures of increasing polarity.

In the isolation of this compound from Gnetum cuspidatum, the crude methanol extract was fractionated using VLC with a gradient of n-hexane and ethyl acetate (EtOAc), followed by ethyl acetate and methanol (MeOH). analis.com.my This process yielded several major fractions, which were then subjected to further purification. analis.com.my A similar approach was used for the acetone extract of Gnetum microcarpum stems, where VLC was employed for initial fractionation. benthamopenarchives.com

Table 1: Exemplary Solvent Systems for VLC Fractionation

| Fraction | Solvent System (v/v) |

|---|---|

| 1 | n-hexane: EtOAc (7:3) |

| 2 | n-hexane: EtOAc (6:4) |

| 3 | n-hexane: EtOAc (5:5) |

| 4 | n-hexane: EtOAc (3:7) |

| 5 | n-hexane: EtOAc (2:8) |

| 6 | n-hexane: EtOAc (1:9) |

| 7 | EtOAc: MeOH (10:0) |

| 8 | EtOAc: MeOH (9:1) |

| 9 | EtOAc: MeOH (8:2) |

Data derived from the fractionation of Gnetum cuspidatum extract. analis.com.my

Radial Chromatography Techniques

Following the initial separation by VLC, the fractions containing the compounds of interest are further purified using techniques such as radial chromatography. This is a form of preparative thin-layer chromatography that is effective for separating compounds with similar polarities.

In the isolation of this compound, selective fractions obtained from VLC are subjected to repetitive radial chromatography. analis.com.my This step is instrumental in isolating pure this compound from other closely related stilbenoids that are often present in the same fractions, such as resveratrol, gnetucleistol C, and gnemonol M. analis.com.my The use of multiple chromatographic steps, including radial chromatography, is a standard procedure for obtaining pure compounds from the complex extracts of Gnetum species. benthamopenarchives.com

Table 2: Compounds Co-isolated with this compound from Gnetum Species

| Compound | Plant Source |

|---|---|

| Resveratrol | Gnetum cuspidatum, Gnetum microcarpum |

| Gnetucleistol C | Gnetum cuspidatum, Gnetum microcarpum |

| Gnemonol M | Gnetum cuspidatum |

| Gnetol | Gnetum microcarpum |

| Isorhapontigenin | Gnetum cleistostachyum |

| Rhapontigenin | Gnetum cleistostachyum |

| Pinosylvin | Gnetum cleistostachyum |

This table is a compilation from multiple research findings. researchgate.netanalis.com.mybenthamopenarchives.com

The structure and identity of the isolated this compound are then confirmed through various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.netbenthamopenarchives.com

Structural Elucidation Methodologies for Gnetucleistol D

Spectroscopic Analysis for Structure Determination

Spectroscopic analysis is the cornerstone for elucidating the structure of novel chemical compounds. In the case of Gnetucleistol D, isolated from plant sources like Gnetum cleistostachyum and Gnetum cuspidatum, a suite of spectroscopic methods was employed to unambiguously establish its identity as 5-[(E)-2-(4-Hydroxy-2-methoxyphenyl)ethen-1-yl]benzene-1,3-diol. researchgate.netanalis.com.mywikipedia.org

NMR spectroscopy is a powerful analytical tool that provides insight into the chemical environment of individual atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of molecular structure. For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments were crucial for its characterization. researchgate.netanalis.com.my

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C) NMR, offer fundamental information about the number and types of protons and carbons in a molecule.

The ¹H NMR spectrum of this compound reveals distinct signals for each unique proton in the molecule. analis.com.my Key features observed in an Acetone-d₆ solvent include a singlet signal at δH 3.89, corresponding to the three protons of the methoxy (B1213986) group (-OCH₃). analis.com.my The spectrum also shows signals for aromatic protons. Ring A, a 1,3,5-trisubstituted benzene (B151609) ring, displays a set of meta-coupled aromatic protons at δH 6.53 (2H, d, J = 2.4 Hz) and a meta-triplet at δH 6.27 (1H, d, J = 2.1 Hz). analis.com.my Ring B, a 1,2,4-trisubstituted benzene ring, exhibits an ABX system with signals at δH 6.79 (1H, d, J = 8.1 Hz), δH 6.99 (1H, dd, J = 2.1, 8.4 Hz), and δH 7.21 (1H, d, J = 2.1 Hz). analis.com.my Additionally, a pair of trans-coupled olefinic protons, characteristic of the stilbene (B7821643) bridge, are also observed. analis.com.my

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum for this compound shows 15 distinct carbon signals, consistent with its molecular formula. researchgate.net The data confirms the presence of aromatic carbons, olefinic carbons, and a methoxy carbon.

Interactive Table 1: ¹H NMR Spectroscopic Data for this compound (300 MHz, Acetone-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 3.89 | s | - | 3H | -OCH₃ |

| 6.27 | d | 2.1 | 1H | H-12 |

| 6.53 | d | 2.4 | 2H | H-10, H-14 |

| 6.79 | d | 8.1 | 1H | H-6 |

| 6.99 | dd | 2.1, 8.4 | 1H | H-5 |

| 7.21 | d | 2.1 | 1H | H-3 |

Data sourced from Malaysian Journal of Analytical Sciences. analis.com.my

Interactive Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm |

|---|---|

| 1 | 119.7 |

| 2 | 158.4 |

| 3 | 102.5 |

| 4 | 157.9 |

| 5 | 107.8 |

| 6 | 128.4 |

| 7 | 129.5 |

| 8 | 123.6 |

| 9 | 140.5 |

| 10 | 105.5 |

| 11 | 159.2 |

| 12 | 102.1 |

| 13 | 159.2 |

| 14 | 105.5 |

| OCH₃ | 55.4 |

Data adapted from Yao, C. S., et al. (2003). researchgate.net

Two-dimensional (2D) NMR experiments provide further structural detail by showing correlations between different nuclei. wikipedia.org These techniques were instrumental in assembling the final structure of this compound. analis.com.mynih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (H-C-H or H-C-C-H). libretexts.org It helps establish the connectivity of proton spin systems, for instance, confirming the relationships between protons within the aromatic rings and the olefinic protons of this compound.

HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons. libretexts.org It allows for the unambiguous assignment of which proton is attached to which carbon, pairing the data from ¹H and ¹³C NMR spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. libretexts.org The use of NOE experiments was specifically mentioned in the structural determination of this compound, helping to confirm the stereochemistry and spatial arrangement of the molecule, particularly the trans configuration of the double bond. researchgate.netresearchgate.net

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. wikipedia.org It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure. wisc.edu

Electron Ionization (EI) is a hard ionization technique that bombards a sample with high-energy electrons, causing the molecule to ionize and often fragment in a reproducible manner. The resulting mass spectrum shows a molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks. The fragmentation pattern serves as a "fingerprint" that can help identify the compound and reveal structural information. The structure of this compound was determined in part using EI-MS. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of a molecule. wistar.org For this compound, with the chemical formula C₁₅H₁₄O₄, HRMS would be used to confirm this composition by providing an experimental mass that is extremely close to the calculated theoretical mass (258.0892). wikipedia.org This technique is essential for distinguishing between compounds that have the same nominal mass but different elemental formulas.

Electron Ionization Mass Spectrometry (EI-MS)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical method for elucidating the structure of organic molecules, particularly those containing chromophores and conjugated systems. nih.gov When a molecule absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy excited state. pageplace.de The wavelength at which absorption is maximal (λmax) provides significant information about the electronic structure of the compound. pageplace.de

In the analysis of this compound, isolated from Gnetum cleistostachyum, the UV spectrum was recorded in methanol (B129727). The spectrum exhibited a maximum absorption (λmax) at 308 nm. This absorption is characteristic of a stilbene backbone, indicating the presence of a conjugated system of double bonds within the molecule. The specific wavelength suggests a trans-stilbene (B89595) configuration, which is common for this class of compounds.

| Compound | Solvent | λmax (nm) |

|---|---|---|

| This compound | Methanol | 308 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. nih.gov Different types of bonds vibrate at characteristic frequencies, resulting in a unique spectral "fingerprint" for the compound. nih.gov

The IR spectrum of this compound was obtained using a potassium bromide (KBr) disc. The spectrum revealed several key absorption bands that were instrumental in its structural elucidation. A broad absorption band observed at 3386 cm⁻¹ is indicative of the stretching vibrations of hydroxyl (-OH) groups. The presence of aromatic rings, a core feature of stilbenoids, was confirmed by absorption bands at 1605, 1513, and 1447 cm⁻¹. These bands correspond to the carbon-carbon double bond (C=C) stretching vibrations within the aromatic system.

| Absorption Band (cm-1) | Functional Group Assignment |

|---|---|

| 3386 | O-H (Hydroxyl) stretching |

| 1605 | Aromatic C=C stretching |

| 1513 | Aromatic C=C stretching |

| 1447 | Aromatic C=C stretching |

Comparative Spectroscopic Data Analysis with Reference Compounds

To further confirm the structure of this compound, its spectroscopic data were compared with those of known, structurally related compounds, particularly Resveratrol (B1683913) and Gnetucleistol C. This comparative approach is a standard practice in the structural elucidation of new natural products.

Resveratrol, a well-studied stilbenoid, serves as a fundamental reference compound. Its trans-isomer shows a UV absorption maximum (λmax) around 304-306 nm. researchgate.netfotosparos.hu The IR spectrum of Resveratrol displays a broad band for hydroxyl (-OH) stretching between 3200-3500 cm⁻¹ and characteristic aromatic C=C stretching vibrations around 1606, 1587, and 1513 cm⁻¹. researchgate.netsioc-journal.cn

Gnetucleistol C, another stilbene derivative isolated from Gnetum cleistostachyum, shows UV absorption maxima at 297 and 306 nm. Its IR spectrum indicates the presence of hydroxyl groups (3300 cm⁻¹) and aromatic moieties (1604, 1550, 1491, 1464 cm⁻¹).

The UV λmax of this compound (308 nm) aligns closely with that of trans-Resveratrol and Gnetucleistol C, supporting the assignment of a trans-stilbene chromophore. Similarly, the IR absorption bands for the hydroxyl and aromatic groups in this compound are in good agreement with the spectral features of these reference compounds. This consistency across the spectroscopic data provides strong evidence for the proposed structure of this compound as 2-methoxyresveratrol.

| Compound | UV λmax (nm) | Key IR Bands (cm-1) |

|---|---|---|

| This compound | 308 | 3386 (O-H), 1605, 1513, 1447 (Aromatic C=C) |

| Resveratrol (trans) | ~306 | ~3297 (O-H), ~1606, 1587, 1513 (Aromatic C=C) sioc-journal.cn |

| Gnetucleistol C | 297, 306 | 3300 (O-H), 1604, 1550, 1491, 1464 (Aromatic C=C) |

Biosynthetic Pathways and Chemotaxonomic Implications of Gnetucleistol D

General Stilbenoid Biosynthesis from Primary Metabolites

Stilbenoids are secondary metabolites derived from the phenylpropanoid pathway, a metabolic route also responsible for producing a wide array of other compounds like flavonoids and lignins. mdpi.commdpi.com The biosynthesis is a cooperative effort between two major metabolic pathways: the shikimate pathway and the acetate-malonate pathway. researchgate.netresearchgate.netikm.org.myasean-cites.org

The journey to stilbenoid formation begins with the shikimate pathway, which generates the aromatic amino acid L-phenylalanine from primary metabolites like glucose-6-phosphate and erythrose 4-phosphate. mdpi.comresearchgate.net This pathway is central to the synthesis of most aromatic compounds in plants. mdpi.com The L-phenylalanine produced serves as the primary starting molecule for the phenylpropanoid pathway. mdpi.commdpi.com Through a series of enzymatic reactions, L-phenylalanine is converted into p-coumaroyl-CoA. researchgate.netmdpi.com This process involves enzymes such as phenylalanine ammonia-lyase (PAL), which deaminates L-phenylalanine to form trans-cinnamic acid, and 4-coumarate-CoA ligase (4CL), which activates p-coumaric acid to its CoA thioester. mdpi.comnih.gov

Concurrently, the acetate-malonate pathway provides the second key component for stilbenoid synthesis. This pathway generates malonyl-CoA from acetyl-CoA, a central molecule in cellular metabolism. mdpi.commdpi.com Malonyl-CoA serves as the extender unit in the condensation reaction that forms the stilbene (B7821643) backbone. mdpi.comnih.gov The availability of malonyl-CoA is a crucial factor, as it is also a primary substrate for other significant biosynthetic processes, such as fatty acid synthesis. mdpi.com

The convergence of the shikimate and acetate-malonate pathways is catalyzed by the pivotal enzyme, stilbene synthase (STS), also known as resveratrol (B1683913) synthase. researchgate.netresearchgate.netmdpi.com STS facilitates a polyketide synthase-type condensation reaction. Specifically, it condenses one molecule of p-coumaroyl-CoA (derived from the shikimate pathway) with three molecules of malonyl-CoA (from the acetate-malonate pathway). researchgate.netikm.org.myresearchgate.netmdpi.com This reaction proceeds through an aldol-type mechanism, leading to the formation of a linear tetraketide intermediate, which then undergoes cyclization and aromatization to yield the foundational stilbenoid, resveratrol. researchgate.net

Acetate-Malonate Pathway Contributions

Proposed Biosynthetic Routes for Gnetucleistol D Formation

This compound has been isolated from Gnetum species, including Gnetum microcarpum and Gnetum cleistostachyum. nih.govresearchgate.netwikipedia.org It is identified as 2-methoxyoxyresveratrol, indicating that its biosynthesis involves modifications to the basic resveratrol structure. wikipedia.org

The proposed biosynthesis of this compound begins with the formation of resveratrol as described above. Following the synthesis of the resveratrol backbone, a series of post-synthesis modifications, known as tailoring reactions, occur. These modifications are responsible for the vast structural diversity of stilbenoids found in nature. For this compound, the key modification is a methoxylation event. It is hypothesized that a specific O-methyltransferase (OMT) enzyme catalyzes the transfer of a methyl group from a donor molecule, such as S-adenosyl-L-methionine (SAM), to one of the hydroxyl groups on the resveratrol molecule, resulting in the formation of this compound. d-nb.info The regioselectivity of this enzymatic reaction is critical in determining the final structure.

Oligomerization Mechanisms in Stilbenoid Biogenesis

The structural complexity of stilbenoids in the Gnetum genus is significantly enhanced through oligomerization. researchgate.netikm.org.my Oligomeric stilbenoids are formed by the oxidative coupling of two or more monomeric stilbene units. researchgate.netnih.gov These reactions are typically catalyzed by peroxidase or laccase enzymes and can result in dimers, trimers, and even tetramers. researchgate.netresearchgate.net

The coupling can occur between identical monomers (homogenous) or different monomers (heterogeneous), leading to a vast array of complex structures. researchgate.netnih.gov The specific linkages formed depend on the radical intermediates generated during the oxidative process. researchgate.net While many plants produce stilbenoid monomers, the genus Gnetum is particularly known for its rich diversity of oligostilbenoids, which are formed from the oligomerization of monomers like resveratrol and its derivatives. researchgate.netikm.org.my This diversity also arises from the variety of monomeric structures, beyond just resveratrol, that participate in these oligomerization reactions. researchgate.netikm.org.my

Chemotaxonomic Relationships within the Genus Gnetum Based on this compound Presence

Chemotaxonomy utilizes the distribution of chemical compounds among different species to infer their phylogenetic relationships. Stilbenoids are considered important chemical markers for the genus Gnetum. peeref.comnih.gov The presence of a complex and diverse array of stilbenoids is a characteristic feature of this genus. researchgate.netnih.gov

The isolation of this compound from both Gnetum microcarpum and Gnetum cleistostachyum suggests a close chemotaxonomic relationship between these two species. nih.govresearchgate.netwikipedia.org While some stilbenoids, like gnetin C, are widely distributed across the Gnetum genus and serve as general markers, others with more restricted distribution, such as this compound, can be valuable for distinguishing specific species or groups of related species. peeref.com The presence of this specific methoxylated resveratrol derivative points to shared enzymatic machinery and biosynthetic pathways, supporting their systematic classification. researchgate.netpeeref.com The unique structural formations of oligostilbenes within Gnetum further contribute to the chemotaxonomic framework of the genus. researchgate.netpeeref.com

Structure Activity Relationship Sar Studies of Gnetucleistol D Analogues

Influence of Hydroxylation Patterns on Biological Efficacy

The number and position of hydroxyl (-OH) groups on the stilbene (B7821643) scaffold of Gnetucleistol D analogues are critical determinants of their biological efficacy. Research on various stilbenoids has established that hydroxylation patterns significantly influence their antioxidant, cytotoxic, and anti-inflammatory properties. researchgate.net

Studies on resveratrol (B1683913) analogues have shown that increasing the number of hydroxyl groups can enhance bioactivity. For instance, stilbenes with ortho-hydroxyl groups have demonstrated higher cytostatic activity compared to those with other substitution patterns. nih.gov This increased activity is thought to be related to the formation of ortho-semiquinones during metabolism, which can lead to the production of cytotoxic oxygen radicals. nih.gov In the context of anti-inflammatory effects, the presence of hydroxyl groups is considered essential for the selective inhibition of enzymes like cyclooxygenase-2 (COX-2). innovareacademics.in

The biological activity of stilbenoids is also influenced by the specific placement of these hydroxyl groups on the aromatic rings. It has been observed that the number and location of hydroxyl groups on the B-ring of the stilbene structure can be more critical for inhibitory activity than those on the A-ring. bibliotekanauki.pl For example, in a study of stilbenoid compounds, piceatannol (B1677779), which possesses an additional hydroxyl group compared to resveratrol, showed greater activity. This underscores the principle that the strategic addition of hydroxyl groups can be a key factor in enhancing the biological efficacy of this compound analogues. bibliotekanauki.pl

Table 1: Influence of Hydroxylation on the Biological Activity of Stilbenoid Analogues This table includes data from broader stilbenoid studies to illustrate the principles of hydroxylation effects, as specific comparative data for a series of this compound analogues is not extensively available.

| Compound | Hydroxylation Pattern | Biological Activity | Reference |

| Resveratrol | 3,5,4'-trihydroxy | Baseline activity | researchgate.net |

| Piceatannol | 3,5,3',4'-tetrahydroxy | Increased cytotoxic and antioxidant activity compared to resveratrol | nih.gov |

| Gnetol | Dihydroxylated stilbene | Higher PGE2 inhibitory activity than resveratrol | researchgate.netmdpi.com |

Role of Methoxylation in Modulating Biological Activity and Lipophilicity

Methoxylation, the presence of a methoxy (B1213986) (-OCH3) group, plays a pivotal role in modulating the biological activity and physicochemical properties of this compound analogues. The substitution of hydroxyl groups with methoxy groups can significantly impact a molecule's lipophilicity, metabolic stability, and cell permeability. innovareacademics.in

Generally, increasing the methoxylation of a stilbene can lead to enhanced lipophilicity, which may facilitate easier passage across cell membranes. innovareacademics.increative-biolabs.com This modification can also protect the compound from rapid metabolic degradation, potentially leading to improved bioavailability. innovareacademics.in Structure-activity relationship studies on various methoxylated stilbenes have revealed that specific patterns, such as 3,5-dimethoxy and 3,4,5-trimethoxy motifs, are important for pro-apoptotic activity.

However, the effect of methoxylation is not always straightforward. While it can enhance affinity for certain protein targets, an excessive number of methoxy groups may hinder interaction with the target protein, thereby reducing therapeutic efficacy. innovareacademics.in For instance, some research suggests that hydroxylated, but not methoxylated, resveratrol analogues are effective inhibitors of COX-2. pageplace.de In the context of anti-inflammatory activity, the presence of a methoxy group at the ortho-position has been shown to have a positive effect on the reactivity of some stilbenoids in inhibiting prostaglandin (B15479496) E2 (PGE2) production. researchgate.netmdpi.com this compound itself is a methoxylated stilbene, known as 2-methoxyoxyresveratrol. pageplace.dechiro.org

Table 2: Effect of Methoxylation on Stilbenoid Properties This table includes data from broader stilbenoid studies to illustrate the principles of methoxylation effects, as specific comparative data for a series of this compound analogues is not extensively available.

| Compound | Key Feature | Effect | Reference |

| Pterostilbene (B91288) | Dimethoxylated resveratrol analogue | Increased lipophilicity and bioavailability compared to resveratrol | uniroma1.it |

| Tetramethoxystilbene | Tetramethoxylated resveratrol analogue | Potent and selective inhibitor of CYP1A1, CYP1A2, and CYP1B1 | uniroma1.it |

| Isorhapontigenin | Monomethoxylated stilbene | Higher PGE2 inhibitory activity than resveratrol | researchgate.netmdpi.com |

Stereochemical Configuration and its Impact on Pharmacological Effects (e.g., Cis-Trans Isomerism)

The three-dimensional arrangement of atoms, or stereochemistry, is a crucial factor that influences the pharmacological properties of this compound analogues. muni.cz Stilbenes can exist as geometric isomers, most commonly as cis (Z) and trans (E) isomers, due to the restricted rotation around the central double bond. wikipedia.org These isomers are not mirror images and can have different physicochemical properties and, consequently, different biological activities. muni.cz

The trans-isomer of stilbenes is generally more stable than the cis-isomer. innovareacademics.in this compound has been identified as the trans-isomer (trans-2-methoxy-3',4,5-trihydroxystilbene). pageplace.dechiro.org The different spatial arrangement of functional groups in cis and trans isomers means they may not bind to the same receptor with equal affinity, leading to differences in their pharmacological effects. muni.cz

In some studies of stilbene derivatives, the cis-isomers have shown higher cytotoxic potential. innovareacademics.in Conversely, for other activities, the trans-isomers have been found to be more effective. innovareacademics.in For example, research on the convulsant properties of 1,2-dichlorohexafluorocyclobutane (B1197575) showed that the cis form was nearly twice as potent as the trans form. nih.gov In another example, the trans isomer of vitamin K1 was found to be active in restoring electron transport, while the cis isomer was not. sigmaaldrich.com The biological activity of this compound analogues is therefore likely dependent on their specific stereochemical configuration.

Table 3: Comparison of Properties of Cis-Trans Isomers This table provides a general comparison of cis-trans isomers based on stilbenoid and other relevant compound studies.

| Property | Cis Isomer | Trans Isomer | Reference |

| Stability | Generally less stable | Generally more stable | innovareacademics.in |

| Reactivity | Can be more reactive in certain reactions | Can be less reactive | wikipedia.org |

| Biological Activity | Can be more potent for certain activities (e.g., some cytotoxic effects) | Can be more potent for other activities (e.g., some receptor binding) | innovareacademics.innih.gov |

Correlation of Functional Groups with Specific Enzyme Inhibition

The functional groups present on this compound analogues are key to their ability to inhibit specific enzymes, a critical aspect of their therapeutic potential. The interaction between these small molecules and enzyme active sites is highly dependent on the nature and positioning of these functional groups.

In silico studies have explored the potential of this compound and its analogues as inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. nih.gov These studies predict that stilbenolignans, including Gnetucleistol, can bind to the active site of Mpro through a combination of hydrogen bonds and hydrophobic interactions. nih.gov The hydroxyl and methoxy groups on the stilbene core are crucial for these interactions.

The inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%, is a key parameter in these studies. mdpi.com The determination of IC50 values for a series of analogues allows for a quantitative comparison of their potencies and helps to elucidate the role of different functional groups. nih.gov

Table 4: Enzyme Inhibition by this compound and Related Stilbenoids

| Compound/Analogue | Target Enzyme | Inhibition Data | Reference |

| Gnetucleistol | SARS-CoV-2 Mpro | Binding Energy: -7.3 kcal/mol | nih.gov |

| Gnetol | Prostaglandin E2 (PGE2) production | IC50: 1.84 µM | mdpi.com |

| Resveratrol | Prostaglandin E2 (PGE2) production | IC50: 6.57 µM | mdpi.com |

| Isorhapontigenin | Prostaglandin E2 (PGE2) production | Higher % inhibition than resveratrol | mdpi.com |

Ligand Efficiency and Binding Affinity Prediction

In the process of drug discovery, ligand efficiency (LE) and binding affinity are crucial metrics for evaluating the potential of a compound. uniroma1.it Binding affinity refers to the strength of the interaction between a ligand (such as a this compound analogue) and its target protein, often expressed as a dissociation constant (Kd) or an inhibition constant (Ki). Ligand efficiency normalizes this binding affinity by the size of the molecule, typically the number of non-hydrogen atoms, providing a measure of the binding energy per atom. uniroma1.it

In silico molecular docking studies are valuable tools for predicting the binding affinity of this compound analogues to various protein targets. nih.gov These computational methods can estimate the binding energy, which indicates the stability of the ligand-protein complex. For example, a molecular docking study of stilbenolignan analogues against the SARS-CoV-2 main protease (Mpro) reported a binding energy of -7.3 kcal/mol for Gnetucleistol. nih.gov Other analogues in the same study showed binding energies ranging from -7.3 to -8.5 kcal/mol. nih.gov

Ligand efficiency is calculated from the binding affinity and the number of heavy atoms in the molecule. uniroma1.it It is a useful parameter for comparing compounds of different sizes and for guiding the optimization of lead compounds. creative-biolabs.comuniroma1.it A higher ligand efficiency suggests a more optimal interaction between the ligand and its target. The ligand efficiencies for a series of stilbenolignan analogues, including Gnetucleistol, were calculated to be between -0.21 and -0.25 in one study. nih.gov These metrics, in combination with binding affinity predictions, are instrumental in identifying the most promising this compound analogues for further development.

Table 5: Predicted Binding Affinity and Ligand Efficiency of Gnetucleistol Analogues against SARS-CoV-2 Mpro

| Compound | Predicted Binding Energy (kcal/mol) | Ligand Efficiency | Reference |

| Gnetucleistol | -7.3 | -0.22 | nih.gov |

| Lehmbachol D | -7.7 | -0.23 | nih.gov |

| Maackolin | -8.2 | -0.24 | nih.gov |

| Gnetifolin F | -8.5 | -0.25 | nih.gov |

| Gnetofuran A | -8.0 | -0.24 | nih.gov |

| Aiphanol | -7.3 | -0.23 | nih.gov |

Synthetic Approaches and Chemical Modification of Gnetucleistol D

Total Synthesis Strategies for Gnetucleistol D

While a specific total synthesis of this compound has not been extensively documented in dedicated publications, its structural similarity to other well-studied stilbenoids allows for the proposal of several viable synthetic routes. The key challenge in synthesizing this compound (2-methoxy-3',4,5-trihydroxystilbene) lies in the controlled formation of the stilbene (B7821643) backbone with the desired substitution pattern. Established methodologies for stilbene synthesis, such as the Wittig reaction, Heck coupling, and Perkin reaction, are highly applicable. wiley-vch.dewikipedia.orgbyjus.com

A plausible and efficient approach would involve a convergent synthesis strategy. tamu.edu This would entail the separate synthesis of two key aromatic fragments, which are then coupled to form the final stilbene structure.

Proposed Synthetic Fragments:

Fragment A: A suitably protected 3,5-dihydroxybenzaldehyde (B42069) derivative. The hydroxyl groups would need to be protected with groups that are stable to the coupling conditions and can be selectively removed at a later stage.

Fragment B: A phosphonium (B103445) salt or an organometallic reagent derived from a protected 2-methoxy-4-bromophenol.

Key Coupling Reactions:

Wittig Reaction: This classic olefination reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide. wiley-vch.detamu.edu In the context of this compound synthesis, a benzylphosphonium salt (derived from Fragment B) would be treated with a strong base to form the ylide, which would then react with the protected benzaldehyde (B42025) (Fragment A) to yield the stilbene backbone. tandfonline.com The Wittig reaction often produces a mixture of (E)- and (Z)-isomers, which may require subsequent separation or isomerization to obtain the desired trans-stilbene (B89595) configuration characteristic of this compound. tamu.eduacs.org

Heck Reaction: This palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene is a powerful tool for forming carbon-carbon bonds. wikipedia.orguliege.be For the synthesis of this compound, a protected 4-vinylaniline (B72439) could be coupled with a protected 2-methoxy-bromobenzene derivative in the presence of a palladium catalyst and a base. uliege.bersc.orgrsc.org The Heck reaction generally offers good stereoselectivity for the trans-isomer. wikipedia.org A variation, the Heck-Matsuda reaction, utilizes arenediazonium salts and has been shown to be effective for synthesizing phenolic stilbenes. rsc.org

Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. byjus.comunacademy.comscribd.comslideshare.net While traditionally used for the synthesis of cinnamic acids, modified Perkin reactions can lead to the formation of stilbenes through a simultaneous condensation-decarboxylation process. wiley-vch.debyjus.com This method could be employed by reacting a protected 3,5-dihydroxybenzaldehyde with a suitable phenylacetic acid derivative.

Following the coupling reaction, the deprotection of the hydroxyl groups would be the final step to yield this compound. The choice of protecting groups and the specific reaction conditions for each step would be critical to ensure high yields and purity of the final product.

Biomimetic Synthesis of this compound and Related Stilbenoids

Biomimetic synthesis, which mimics the natural biosynthetic pathways in plants, offers an elegant and often efficient approach to producing complex natural products. nih.gov In the case of this compound and other stilbenoids from Gnetum species, these syntheses are typically based on oxidative coupling reactions of monomeric stilbene precursors. nih.govresearchgate.net

Research into the phytochemistry of Gnetum cleistostachyum has led to the isolation of various stilbenolignans, and their biogenesis is presumed to involve the oxidative coupling of stilbene and lignan (B3055560) precursors. nih.govresearchgate.net These natural processes can be mimicked in the laboratory using enzymatic or chemical oxidation.

Key Aspects of Biomimetic Synthesis:

Precursors: The biosynthesis of stilbenes in plants proceeds via the phenylpropanoid pathway, with resveratrol (B1683913) being a key intermediate. nih.gov It is hypothesized that this compound is formed in a similar manner, likely involving the methoxylation of a resveratrol-like precursor.

Oxidative Coupling: The dimerization and oligomerization of stilbene monomers are often catalyzed by enzymes such as peroxidases and laccases. nih.govresearchgate.netfrontiersin.orgnih.gov These enzymes generate phenoxy radicals from the stilbene monomers, which then undergo coupling reactions to form more complex structures. frontiersin.org In vitro, this can be replicated using horseradish peroxidase (HRP) or laccase enzymes. nih.govresearchgate.net

Chemical Oxidants: Non-enzymatic methods using chemical oxidants can also be employed to mimic these oxidative coupling reactions. Reagents like silver acetate (B1210297) (AgOAc) have been successfully used to synthesize dimeric stilbenes from resveratrol, yielding a variety of coupled products.

A study by Yao et al. (2006) on the biomimetic synthesis of anti-inflammatory stilbenolignans from Gnetum cleistostachyum provides a blueprint for how such syntheses can be approached. nih.govresearchgate.net While this particular study did not synthesize this compound itself, it demonstrated the feasibility of using a biogenetic pathway-based approach to create complex stilbenoids found in the plant. The proposed mechanisms involve the formation of free radicals and their subsequent coupling, which can be controlled to some extent by the reaction conditions. researchgate.net Chemoenzymatic approaches, for instance using the secretome of Botrytis cinerea, have also been explored for the synthesis of stilbene dimers through phenoxy radical coupling. frontiersin.orgfrontiersin.org

Derivatization Strategies for Altered Biological Activity or Stability

The modification of natural product scaffolds is a cornerstone of medicinal chemistry, aiming to enhance their therapeutic properties. For this compound, derivatization strategies would focus on improving its pharmacokinetic profile and modulating its interaction with biological targets. nih.govnih.govmdpi.commdpi.comnih.gov

Introduction of Chemical Moieties for Optimized Pharmacokinetic Profiles

A significant challenge with many polyphenolic compounds, including stilbenes, is their often-poor bioavailability due to rapid metabolism. nih.govnih.govmdpi.commdpi.comnih.gov Chemical modifications can address this by altering the physicochemical properties of the molecule.

Common Derivatization Strategies:

| Modification Strategy | Rationale | Potential Impact on Pharmacokinetics |

| Methoxylation | Replacing hydroxyl groups with methoxy (B1213986) groups can increase lipophilicity and metabolic stability by blocking sites of glucuronidation and sulfation. unich.itmdpi.com | Increased oral absorption, enhanced cellular uptake, and prolonged half-life. nih.govmdpi.com |

| Glycosylation | The addition of sugar moieties can improve water solubility and may influence transport and distribution in the body. | Can alter absorption rates and metabolic pathways. nih.gov |

| Halogenation | Introducing halogen atoms (e.g., fluorine, chlorine) can increase lipophilicity and metabolic stability, and may enhance binding to target proteins. | Improved oral bioavailability and potentially altered tissue distribution. nih.govmdpi.com |

| Prenylation | The attachment of prenyl groups can significantly increase lipophilicity and enhance membrane permeability. | Enhanced absorption and cellular uptake. nih.gov |

Studies on resveratrol, a close structural analog of this compound, have shown that methoxylation to form pterostilbene (B91288) (3,5-dimethoxy-4'-hydroxystilbene) and other methylated derivatives leads to improved bioavailability. nih.govmdpi.com Similar strategies could be applied to this compound, for instance, by methylating the remaining free hydroxyl groups.

Synthesis of Analogues for Targeted Pathway Modulation

The synthesis of analogues of this compound allows for the exploration of structure-activity relationships (SAR), providing insights into how different parts of the molecule contribute to its biological effects. nih.govum.esresearcher.lifersc.org By systematically modifying the structure, it is possible to develop analogues with enhanced potency and selectivity for specific biological targets.

Approaches to Analogue Synthesis:

Modification of the Stilbene Core: The number and position of hydroxyl and methoxy groups on the aromatic rings can be varied. SAR studies on methoxylated stilbenes have shown that the substitution pattern significantly influences their cytotoxic and antioxidant activities. nih.govresearcher.life For example, some studies suggest that a 3,5-dimethoxy motif is important for pro-apoptotic activity. unich.it

Introduction of Heterocyclic Rings: Replacing one of the phenyl rings with a heterocyclic ring system (e.g., thiazole, pyridine) can introduce new interactions with target proteins and alter the electronic properties of the molecule. unich.itsioc-journal.cnmdpi.com

Constrained Analogues: Introducing conformational constraints, for example by cyclization, can lock the molecule into a specific bioactive conformation, potentially increasing its affinity for a target.

The design and synthesis of such analogues, followed by biological evaluation, are crucial for identifying compounds with optimized activity against specific cellular pathways, such as those involved in inflammation or cancer. For instance, stilbene analogues have been designed as potent and selective inhibitors of enzymes like cytochrome P450 1B1 and topoisomerase I. sioc-journal.cnmdpi.comnih.gov

Advanced Analytical Methodologies for Gnetucleistol D

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

HPLC and its advanced counterpart, UHPLC, form the cornerstone of quantitative analysis for stilbenoids, including Gnetucleistol D. These techniques separate compounds based on their interactions with a stationary phase (the column) and a mobile phase (the solvent). UHPLC, utilizing smaller particle-sized columns and higher pressures, offers significant improvements in resolution, speed, and solvent efficiency over traditional HPLC.

Method Development for Quantitative Analysis

The development of a robust quantitative method is a multi-step process ensuring accuracy, precision, and reliability. For this compound, this would involve optimizing parameters to achieve adequate separation from other related stilbenoids found in its natural sources, such as various Gnetum species.

A typical method validation process, following international guidelines, would establish:

Linearity: The concentration range over which the detector response is directly proportional to the analyte concentration.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations of this compound that can be reliably detected and quantified, respectively. For similar stilbenoids, LOD and LOQ values are often in the low nanogram per milliliter (ng/mL) range.

Accuracy and Precision: Accuracy reflects how close the measured value is to the true value, while precision measures the reproducibility of the results.

Specificity: The ability of the method to exclusively measure this compound without interference from other compounds in the sample matrix.

While specific validation data for a dedicated this compound assay is not prevalent in public literature, methods developed for the general analysis of stilbenoids in Gnetum extracts provide a framework. For instance, a study quantifying resveratrol (B1683913) and its derivatives in human plasma after consumption of a Gnetum gnemon extract established LOD and LOQ values by determining the signal-to-noise ratios of 3 and 10, respectively. oatext.com

Chromatographic Separation Parameters

The separation of this compound is typically achieved using reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. The choice of column and mobile phase is critical for resolving this compound from structurally similar compounds.

In studies analyzing stilbenoids from Gnetum species, C18 columns are predominantly used. oatext.comjyoungpharm.org A gradient elution, where the mobile phase composition changes over time, is often employed to effectively separate a wide range of compounds with varying polarities within a single run.

The table below outlines typical parameters used in UHPLC systems for the analysis of extracts containing stilbenoids similar to this compound.

| Parameter | Typical Value/Condition | Source |

| System | Acquity UPLC System | oatext.comjyoungpharm.orginnovareacademics.in |

| Column | Reversed-phase C18 (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm) | oatext.comjyoungpharm.org |

| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid | jyoungpharm.orginnovareacademics.in |

| Flow Rate | 0.3 mL/min | oatext.cominnovareacademics.in |

| Column Temperature | 35-40 °C | oatext.comjyoungpharm.org |

| Detection | UV (Diode Array Detector) or Mass Spectrometry | oatext.com |

Mass Spectrometry Coupled Techniques (e.g., LC-MS/MS, HRMS)

Coupling liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for both identifying and quantifying this compound with exceptional sensitivity and specificity. The mass spectrometer detects compounds based on their mass-to-charge ratio (m/z), offering an additional layer of confirmation beyond the retention time provided by LC. High-resolution mass spectrometry (HRMS), such as that performed on a Quadrupole Time-of-Flight (Q-TOF) instrument, can determine the elemental composition of a compound from its exact mass. This compound has been identified in metabolomics studies of Belamcanda chinensis using UHPLC-Q Exactive-HRMS/MS. nih.gov

Ionization Techniques (e.g., ESI, APCI)

For a molecule like this compound, Electrospray Ionization (ESI) is the most common and suitable ionization technique. ESI is a soft ionization method that generates charged molecules from a liquid solution with minimal fragmentation, making it ideal for analyzing polar to moderately polar compounds. It can be operated in either positive or negative ion mode. For stilbenoids and other phenolic compounds, negative ion mode is often preferred as they readily lose a proton to form a deprotonated molecule [M-H]⁻. In one study, 43 compounds, including stilbenoids, were detected in a Gnetum montanum extract using negative ion mode ESI. nih.gov

Atmospheric Pressure Chemical Ionization (APCI) is another option, generally better suited for less polar compounds, but ESI remains the primary choice for this class of molecules.

Multiple Reaction Monitoring (MRM) for Enhanced Sensitivity

For targeted quantitative analysis, tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard. researchgate.net This technique offers unparalleled sensitivity and selectivity by monitoring a specific fragmentation pathway for the target analyte. researchgate.net

The process involves:

Precursor Ion Selection: The first quadrupole of a triple quadrupole (QqQ) mass spectrometer is set to isolate the specific m/z of the this compound parent ion (the precursor ion).

Fragmentation: The isolated precursor ion is fragmented in a collision cell by colliding it with an inert gas.

Product Ion Selection: The third quadrupole is set to monitor for a specific, characteristic fragment ion (the product ion).

This precursor-to-product ion transition is a unique signature for the compound. While specific, validated MRM transitions for this compound are not available in the cited literature, a hypothetical transition can be predicted based on its known molecular weight (654.18 g/mol ) and the behavior of similar stilbenoids. The deprotonated molecule [M-H]⁻ would have an m/z of 653.17.

The table below shows examples of validated MRM transitions for other stilbenoids, illustrating the principle.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Source |

| Resveratrol | 226.9 | 184.8 | Negative | nih.gov |

| Piceatannol (B1677779) | 245.0 | 135.0 | Not Specified | researchgate.net |

| Curcumin (Internal Standard) | 367.1 | 148.9 | Negative | nih.gov |

Digital Reference Standard (DRS) Methodologies

The high cost and limited availability of pure analytical standards for every natural product metabolite, such as this compound, present a significant challenge in quality control. Digital Reference Standard (DRS) methodologies offer an innovative solution to this problem. These methods use a limited number of readily available reference standards to identify and sometimes quantify other compounds in a chromatogram based on predictable retention behaviors.

One such technique is the Relative Retention Time (RRT) method, where the retention time of a target analyte is expressed relative to a single reference standard. nih.gov A more advanced approach is Linear Calibration using Two Reference Substances (LCTRS) . This method establishes a linear relationship between the retention times of compounds on two different HPLC systems, allowing for the accurate identification of multiple compounds using just two reference standards. nih.gov These DRS strategies have been applied in the quality control of botanical extracts containing this compound, significantly reducing analytical costs and time while improving the efficiency of multi-component analysis. nih.gov

Derivatization Strategies for Enhanced Analytical Detection

The analysis of complex stilbenoids such as this compound often requires advanced analytical methodologies to achieve the necessary sensitivity and selectivity. While techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) can analyze many stilbenoids directly, Gas Chromatography (GC) offers high separation efficiency but requires analytes to be volatile and thermally stable. nih.gov this compound, with its multiple hydroxyl groups, is non-volatile, making direct GC analysis impractical. nih.gov Chemical derivatization is a crucial sample preparation step to address this, converting polar functional groups into less polar, more volatile, and more thermally stable derivatives suitable for GC-MS analysis. nih.gov This process not only improves chromatographic behavior but can also significantly enhance ionization efficiency and detection sensitivity in mass spectrometry. nih.govtechnologynetworks.com

Reagents for Improved Ionization Efficiency and Sensitivity

The primary goal of derivatization in the context of analyzing stilbenoids like this compound is to replace the active hydrogens in its hydroxyl groups with nonpolar moieties. This modification reduces the polarity and increases the volatility of the molecule. vu.edu.au The two most common strategies for derivatizing hydroxylated stilbenoids are silylation and acetylation. nih.govmdpi.com

Silylation: This is a widely used technique where an organosilicon group, typically trimethylsilyl (B98337) (TMS), replaces the active hydrogen of the hydroxyl groups. Silylating reagents are highly effective and can derivatize a wide range of polar compounds. nih.gov The resulting TMS derivatives are significantly more volatile and thermally stable, making them ideal for GC-MS analysis. nih.gov Research on stilbenoids like resveratrol and piceatannol has shown that silylation is a robust method for their detection. nih.govnih.gov

Acetylation: This method involves introducing an acetyl group to the hydroxyl moieties. It has been successfully applied to the analysis of hydroxylated stilbenes in wine samples, followed by GC-MS detection. mdpi.com

The selection of a derivatization reagent is critical and depends on the analyte's structure and the analytical goals. For stilbenoids, silylating agents are frequently preferred due to their superior properties. nih.gov The table below details common reagents used for derivatizing stilbenoids and related phenolic compounds.

Table 1: Reagents for Derivatization of Stilbenoids

| Reagent Name | Abbreviation | Derivatization Reaction | Purpose & Benefits |

|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Silylation | Converts hydroxyl groups to TMS ethers, increasing volatility and thermal stability for GC-MS analysis. dntb.gov.ua |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Silylation | A powerful silylating agent used for creating volatile derivatives of anabolic agents, including stilbenes, for GC-MS/MS. eirgenix.com |

| Bis(trimethylsilyl)trifluoroacetamide–dimethyl formamide–methanol (B129727) mixture | BSTFA-DMF-MeOH | Silylation | Used for the derivatization of resveratrol, piceatannol, and pterostilbene (B91288), enabling their analysis by GC-MS. nih.gov |

Considerations for Sample Preparation in Derivatization

A successful derivatization procedure is highly dependent on meticulous sample preparation. The process typically involves extraction of the target analyte from a complex matrix, purification to remove interfering substances, and the derivatization reaction itself under optimized conditions.

Extraction and Clean-up: The initial step involves extracting this compound from its source material. This is often followed by clean-up procedures like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and remove matrix components that could interfere with the derivatization reaction or the subsequent analysis. eirgenix.com For instance, in the analysis of stilbenes in bovine urine, a combination of LLE and SPE with specific cartridges was employed before derivatization. eirgenix.com

Derivatization Reaction Conditions: The derivatization reaction must be carefully controlled to ensure complete and reproducible conversion of the analyte. Key parameters include the choice of solvent, reaction temperature, and reaction time. For example, the silylation of resveratrol and piceatannol using a BSTFA mixture involves heating the sample at 70°C for one hour to ensure the reaction goes to completion. nih.gov In another application, microwave-assisted derivatization has been shown to significantly reduce reaction times, with a protocol for stilbenes using MSTFA requiring only 2 minutes at full microwave power. eirgenix.com It is also critical to work in anhydrous conditions, especially for silylation, as the reagents are sensitive to moisture, which can lead to poor reaction yields and instability of the derivatives.

The table below summarizes the critical considerations for sample preparation in the context of derivatization.

Table 2: Key Considerations in Sample Preparation for Derivatization

| Preparation Step | Key Considerations | Example from Stilbenoid Analysis |

|---|---|---|

| Analyte Extraction | Choice of solvent and extraction method (e.g., ultrasonic bath, LLE) to efficiently isolate the target compound from the matrix. | Stilbenes are often extracted from plant material using solvents like methanol or acetone (B3395972). nih.gov LLE with diethyl ether is used for urine samples. eirgenix.com |

| Sample Clean-up | Use of techniques like Solid-Phase Extraction (SPE) to remove interfering compounds that may compete in the derivatization reaction or co-elute during chromatography. | SPE with specific cartridges (e.g., HLB, aminopropylsilane) is used to purify extracts before derivatization of stilbenes. eirgenix.com |

| Solvent Evaporation | The extract is often dried completely under a stream of nitrogen before adding the derivatization reagent. | This step is crucial to remove the extraction solvent and any moisture that could hinder the derivatization reaction. nih.gov |

| Reaction Conditions | Optimization of temperature, time, and reagent volume is necessary for complete and reproducible derivatization. | Silylation of stilbenoids is often performed at 70°C for 1 hour. nih.gov Microwave-assisted derivatization can be completed in 2 minutes. eirgenix.com |

| Quenching/Post-Reaction | In some cases, the reaction is quenched, or the sample is reconstituted in a suitable solvent for injection into the analytical instrument. | After derivatization, the sample might be cooled to room temperature before injection into the GC-MS system. nih.gov |

Future Research Perspectives on Gnetucleistol D

Exploration of Undiscovered Bioactivities and Molecular Mechanisms

Stilbenoids isolated from various Gnetum species have demonstrated a wide array of biological effects, including antioxidant, anti-inflammatory, and antitumor properties. analis.com.myplantarchives.org Specifically, stilbenolignans from Gnetum cleistostachyum have shown moderate inhibitory activity against tumor necrosis factor-alpha (TNF-alpha), a key mediator of inflammation. nih.gov

Future research should aim to systematically screen Gnetucleistol D for a broader range of bioactivities. Given the known properties of related compounds, promising areas for investigation include:

Neuroprotection: Assessing its ability to protect neuronal cells from damage, a relevant area for neurodegenerative diseases.

Cardioprotection: Investigating potential benefits in cardiovascular health, such as preventing atherosclerosis or protecting against ischemia-reperfusion injury.

Anticancer Activity: Expanding on the general antitumor properties of stilbenoids by testing this compound against a panel of specific cancer cell lines and elucidating its mechanism of action. analis.com.my

A critical component of this research will be to move beyond preliminary activity screening to a deep dive into the molecular mechanisms. While TNF-alpha inhibition is a known target for related compounds, the precise molecular interactions of this compound remain largely uncharacterized. nih.gov Future studies could employ techniques such as cellular thermal shift assays (CETSA) and affinity chromatography to identify direct protein targets. Unraveling the specific signaling pathways modulated by this compound will be crucial for understanding its therapeutic potential and for the development of more potent derivatives.

Application of Omics Technologies (e.g., Plant Metabolomics) for Comprehensive Profiling

The study of this compound can be significantly advanced by leveraging "omics" technologies. Plant metabolomics, in particular, offers a powerful platform for the comprehensive profiling of chemical constituents within Gnetum species. apn-gcr.orgapn-gcr.org

By using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can generate a complete "metabolomic signature" for a given plant sample. apn-gcr.org This approach has several benefits:

Discovery of Novel Compounds: It facilitates the identification of new, structurally related stilbenoids and other metabolites that may possess synergistic or unique bioactivities.

Chemotaxonomic Analysis: It allows for a detailed comparison between different Gnetum species, as demonstrated by the finding that Gnetum microcarpum also produces this compound, suggesting a close chemotaxonomic relationship with Gnetum cleistostachyum. researchgate.net

Biosynthetic Pathway Elucidation: When combined with transcriptomics (the study of gene expression), metabolomics can help identify the genes and enzymes responsible for the biosynthesis of this compound and other valuable compounds in Gnetum. nih.gov

A recent study on Gnetum gnemon successfully used metabolomic profiling alongside molecular docking to identify metabolites with potential as anticancer agents, showcasing the power of this integrated approach. japsonline.com Applying similar methodologies to Gnetum cleistostachyum could accelerate the discovery and characterization of its bioactive compounds.

Computational Chemistry and In Silico Modeling for Research and Development

Computational chemistry provides a suite of tools to simulate and predict chemical phenomena, accelerating research and reducing the reliance on costly and time-consuming experiments. mtu.eduoregonstate.edu For a natural product like this compound, in silico modeling can guide research in several key areas.

Molecular docking is a computational technique used to predict how a small molecule (a ligand), such as this compound, might bind to a macromolecular target, typically a protein. ebi-edu.comresearchgate.net This method can:

Predict Biological Targets: By docking this compound against libraries of known protein structures, researchers can generate hypotheses about its potential molecular targets, which can then be validated experimentally.

Elucidate Mechanism of Action: If a target is known, docking can reveal the specific binding site and key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. For example, studies on the related stilbene (B7821643) piceatannol (B1677779) used docking to understand its binding to and inhibition of glucosyltransferases, key enzymes in dental biofilm formation. acs.org

Guide Drug Design: Understanding the binding mode allows for the rational design of new, more potent analogues.

Following docking, molecular dynamics (MD) simulations can be employed to model the behavior of the this compound-protein complex over time, providing insights into its stability and the conformational changes that may occur upon binding. uva.nl

Before a compound can be considered for therapeutic development, its ADMET properties—Absorption, Distribution, Metabolism, Excretion, and Toxicity—must be evaluated. numberanalytics.com Poor ADMET profiles are a major cause of drug candidate failure. nih.gov In silico ADMET prediction uses machine learning models trained on large datasets to forecast these properties from a compound's chemical structure. simulations-plus.com

By using freely available web servers (e.g., SwissADME, ADMETSar) or commercial software, researchers can obtain early predictions for this compound on critical parameters such as: nih.govbmdrc.org

Oral bioavailability

Blood-brain barrier permeability

Interaction with metabolic enzymes (e.g., Cytochrome P450)

Potential for toxicity

This in silico profiling allows for the early identification of potential liabilities, enabling researchers to prioritize compounds with more favorable drug-like properties or to guide chemical modifications to improve the ADMET profile.

Molecular Docking and Dynamics Simulations

Sustainable Sourcing and Production Strategies for this compound

This compound is naturally sourced from the lianas of Gnetum species, primarily Gnetum cleistostachyum and Gnetum microcarpum. researchgate.netresearchgate.net Many Gnetum species are used in traditional medicine, and reliance on wild harvesting can raise significant sustainability concerns, potentially leading to overexploitation. plantarchives.org To ensure a stable and environmentally responsible supply for future research and potential commercialization, sustainable production strategies are essential.

Future research should focus on two primary strategies:

Biotechnological Production: A highly sustainable long-term solution is to transfer the genetic machinery for producing this compound into a microbial host. By identifying the complete biosynthetic pathway through omics approaches, the relevant genes can be expressed in well-established industrial microorganisms like Saccharomyces cerevisiae (yeast) or Escherichia coli. This would enable large-scale, controlled production via fermentation, independent of plant harvesting.

Sustainable Cultivation: In the nearer term, developing agricultural protocols for the cultivation of Gnetum cleistostachyum is a crucial step. This would involve research into optimal growing conditions, pest management, and harvesting techniques to maximize yield and purity of this compound while alleviating pressure on wild populations. This approach aligns with the broader goals of sustainable production, which emphasize resource efficiency and minimizing environmental impact. intretech.comourworldindata.org

By pursuing these advanced research avenues, the scientific community can fully explore the potential of this compound, moving it from a phytochemical curiosity to a well-characterized compound with potential applications in medicine and beyond, all while ensuring its production is sustainable for the future.

Q & A

Q. What experimental methods are recommended for the structural elucidation of Gnetucleistol D?

Structural characterization of this compound requires a combination of spectroscopic and crystallographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC) is essential for determining bond connectivity and stereochemistry. X-ray crystallography provides definitive confirmation of molecular geometry. For novel compounds, ensure purity via HPLC and mass spectrometry (e.g., HRMS) .

Q. How can researchers design in vitro assays to evaluate the bioactivity of this compound?

Begin with target-specific assays (e.g., enzyme inhibition, receptor-binding studies) using dose-response curves to determine IC₅₀ values. Include positive controls (known inhibitors/agonists) and negative controls (solvent-only). Cell viability assays (MTT, CCK-8) should precede mechanistic studies to rule out cytotoxicity. Replicate experiments at least three times, with statistical validation (p < 0.05) using ANOVA or t-tests .

Q. What protocols ensure reproducibility in synthesizing this compound?

Document reaction conditions (temperature, solvent, catalysts), purification steps (column chromatography gradients, crystallization solvents), and yield calculations. For novel syntheses, provide detailed spectral data and comparison to literature values for intermediates. Use standardized IUPAC nomenclature and report enantiomeric excess if applicable .

Advanced Research Questions

Q. How should contradictory data on this compound’s mechanism of action be resolved?

Contradictions often arise from assay variability or off-target effects. Conduct orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to cross-validate results. Use knockdown/knockout models (CRISPR, siRNA) to confirm target specificity. Meta-analyses of published data, accounting for methodological differences (e.g., cell lines, concentrations), can identify consensus mechanisms .

Q. What computational strategies are effective for predicting this compound’s interactions with biological targets?

Molecular docking (AutoDock Vina, Schrödinger) paired with molecular dynamics simulations (GROMACS, AMBER) can model binding stability. Validate predictions with mutagenesis studies on key residues. Machine learning platforms (AlphaFold, DeepChem) may predict novel targets by analyzing structural similarity to known bioactive compounds .

Q. How can researchers optimize this compound’s pharmacokinetic properties for in vivo studies?

Use ADMET prediction tools (SwissADME, pkCSM) to assess solubility, bioavailability, and metabolic stability. Modify functional groups to enhance permeability (e.g., logP optimization) or reduce CYP450 metabolism. Validate improvements via rodent pharmacokinetic studies (plasma half-life, AUC, Cₘₐₓ) with LC-MS/MS quantification .

Q. What statistical approaches are critical for analyzing dose-dependent effects of this compound?

Non-linear regression (e.g., log[inhibitor] vs. response curves in GraphPad Prism) is standard for IC₅₀ determination. For multi-parametric data (e.g., omics), apply multivariate analysis (PCA, PLS-DA) and false discovery rate (FDR) correction. Report effect sizes and confidence intervals to contextualize significance .

Methodological Guidelines

- Data Reporting : Follow STREGA or ARRIVE guidelines for experimental transparency. Include raw data in supplementary materials, annotated with metadata (instrument parameters, software versions) .

- Literature Review : Use systematic review frameworks (PRISMA) to avoid bias. Prioritize primary sources indexed in PubMed/Scopus over preprint repositories .

- Ethical Compliance : For in vivo work, adhere to ARRIVE 2.0 guidelines and obtain institutional animal care committee approval .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products